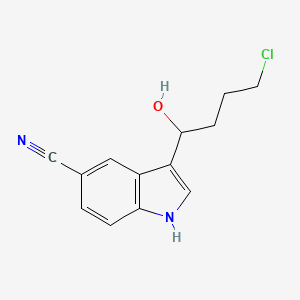

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile

Description

3-(4-Chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile is a critical intermediate in synthesizing Vilazodone hydrochloride, a selective serotonin reuptake inhibitor (SSRI) and partial 5-HT1A agonist used to treat major depressive disorder (MDD) . Its structure features a chloro-hydroxybutyl chain at the indole C3 position and a cyano group at C5 (Figure 1).

Properties

IUPAC Name |

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,13,16-17H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVHAQWURSFDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(CCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Friedel-Crafts Acylation with 4-Chlorobutyryl Chloride

The traditional approach involves reacting 5-cyanoindole with 4-chlorobutyryl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) or isobutylaluminum dichloride (iBuAlCl₂) is typically employed as a Lewis acid catalyst in chlorinated solvents such as methylene chloride (DCM). For example, a solution of 5-cyanoindole in DCM is added to a pre-mixed solution of 4-chlorobutyryl chloride and AlCl₃, followed by quenching with hydrochloric acid (30–36%) to yield 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile. This intermediate is then subjected to reduction (discussed in Section 2).

Key Challenges :

Alternative Acylation Using 1-Bromo-4-Chloro-2-Butene

A novel method circumvents traditional Friedel-Crafts acylation by employing 1-bromo-4-chloro-2-butene as the alkylating agent. In this approach, 5-cyanoindole reacts with 1-bromo-4-chloro-2-butene in tetrahydrofuran (THF) using zinc powder as a catalyst at 15–25°C. The reaction proceeds via a conjugate addition mechanism, forming 3-(4-chlorobut-2-en-1-yl)-5-cyanoindole as an intermediate. This method avoids pyrophoric catalysts and operates under ambient conditions, enhancing its industrial applicability.

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst | Zinc powder |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 15–25°C |

| Reaction Time | 7 hours |

| Intermediate Purity | 97.5% (HPLC) |

Reduction Strategies for Intermediate Conversion

Sodium Borohydride-Mediated Reduction

The ketone group in 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in a mixed solvent system of THF and water. The reduction is conducted under alkaline conditions (20–40% NaOH), achieving yields of 85–90% with minimal byproducts. This method is favored for its operational simplicity and avoidance of transition-metal catalysts.

Reaction Conditions :

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

The unsaturated intermediate 3-(4-chlorobut-2-en-1-yl)-5-cyanoindole undergoes hydrogenation using 5–10% Pd/C at 0.2–0.3 MPa hydrogen pressure. This method selectively reduces the double bond without affecting the nitrile group, yielding 3-(4-chlorobutyl)-5-cyanoindole, which is subsequently oxidized to the target compound.

Performance Metrics :

Bis(Methoxyethoxy)Aluminum Hydride (Red-Al) Reduction

Early methods utilized Red-Al for ketone reduction, but this approach suffered from low yields (27%) and required chromatographic purification, rendering it impractical for large-scale synthesis.

Purification and Impurity Control

Recrystallization with Methanol

Crude 3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile is purified via recrystallization from anhydrous methanol. Heating to 60°C followed by gradual cooling to 10–20°C yields a product with >99.3% purity (HPLC). This step effectively removes impurities such as the dechlorinated byproduct (m/z 237.11).

Purification Protocol :

Comparative Analysis of Reduction Byproducts

| Reducing Agent | Major Byproduct | Purity After Workup |

|---|---|---|

| NaBH₄ | None detected | >99% |

| Pd/C | Dechlorinated impurity | 85.7% |

| Red-Al | Unidentified polar byproducts | 27% |

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Synthesis Overview:

- Step 1: Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride in the presence of aluminum chloride.

- Step 2: Reduction of the resulting compound using sodium borohydride or bis(methoxyethoxy) aluminum dihydride to yield 3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile .

Antidepressant Development

The primary application of this compound is as an intermediate in the synthesis of vilazodone hydrochloride, a drug used to treat major depressive disorder. Vilazodone acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at serotonin receptors, providing a dual mechanism that enhances its efficacy compared to traditional SSRIs .

Case Study: Synthesis Efficiency

A study highlighted a novel synthetic route that improved the yield and purity of this compound. By optimizing reaction conditions and utilizing environmentally friendly reagents, researchers achieved a higher yield (up to 95.7%) while minimizing waste products . This advancement not only benefits pharmaceutical manufacturing but also aligns with green chemistry principles.

Case Study: Pharmacokinetics

Another research effort focused on understanding the pharmacokinetics of vilazodone derived from this intermediate. Studies demonstrated that the compound undergoes significant hepatic metabolism, predominantly through glucuronidation pathways mediated by UGT enzymes. This knowledge aids in predicting drug interactions and optimizing dosing regimens for patients .

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

3-(4-Aminobutyl)-1H-indole-5-carbonitrile

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

- Structure : Hydroxybutyl chain at C3.

- Properties : Molecular weight 214.26 g/mol; stored at 2–8°C .

- Applications: Potential metabolite or intermediate for further functionalization .

Indole Derivatives with Heterocyclic Substituents

3-(1-Benzyl-1H-imidazol-5-yl)-1H-indole Derivatives

Indolylsuccinimides (e.g., 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-5-carbonitrile)

- Synthesis : BF₃·OEt₂-catalyzed alkylation .

- Properties : Higher melting points (218–242°C) due to hydrogen bonding from succinimide groups .

- Bioactivity : Demonstrated cytotoxicity in cancer cell lines .

Benzo[g]indole Derivatives

- Examples : 3-(4-Fluorophenyl)-5-hydroxy-1-phenyl-2-methyl-1H-benzo[g]indole-4-carbonitrile .

- Structural Features : Extended aromatic system enhances π-π stacking interactions.

- Properties : High melting points (250–252°C) and varied substituents (fluoro, methoxy) .

Comparative Analysis Table

Functional and Structural Implications

- Chlorine vs.

- Electron-Withdrawing Cyano Group: Stabilizes the indole ring via resonance, influencing reactivity in substitution reactions .

- Alkyl Chain Length : Shorter chains (e.g., butyl vs. propyl) affect conformational flexibility and binding to biological targets .

Biological Activity

3-(4-Chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, which is well-known for its diverse biological activities. The presence of a chloro group and a hydroxybutyl side chain contributes to its unique chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values suggest it is effective at low concentrations, making it a promising candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast cancer cells (MDA-MB 231 and MCF-7) . The cytotoxicity assays indicate that it exhibits a dose-dependent effect, with IC50 values in the micromolar range. This suggests that the compound could be developed as a therapeutic agent for cancer treatment.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. For instance, it may modulate pathways related to cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study focused on the antibacterial effects of various indole derivatives highlighted that this compound showed potent activity against MRSA with an MIC of 0.98 μg/mL .

- Cytotoxicity Assessment : In assessing cytotoxicity against breast cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

- Mechanistic Insights : Investigations into the compound's mechanism revealed possible interactions with metabolic enzymes like cytochrome P450, which may play a role in its bioactivity .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile?

A common method involves the acid-catalyzed cyclization of 4-cyanophenyl hydrazine hydrochloride with an aldehyde in a mixed solvent system (4% H₂SO₄ and DMAc). The reaction proceeds at 25–35°C for 1 hour, followed by extraction with toluene and reflux with 85% H₃PO₄ for 3 hours. The crude product is recrystallized from ethyl acetate/hexane, yielding 74% . Key variables include solvent ratios, acid strength, and temperature control during cyclization.

Q. How is this compound characterized for purity and structural confirmation?

Characterization typically involves:

- IR spectroscopy : A nitrile (-CN) stretch near ~2204 cm⁻¹ confirms the functional group .

- LCMS (APCI) : Determines molecular weight (expected m/z 232.71 for C₁₃H₁₃ClN₂) .

- Recrystallization : Ethyl acetate/hexane systems optimize purity (>98% achievable via repeated crystallization) .

- NMR : ¹H and ¹³C NMR verify substitution patterns on the indole core (methodology parallels related indole derivatives) .

Q. What are the critical physicochemical properties for handling this compound?

- Molecular formula : C₁₃H₁₃ClN₂; MW 232.71 .

- Storage : Stable under inert atmosphere at 2–8°C to prevent degradation .

- Hazards : Classified with signal word "Warning" (H302: harmful if swallowed); use PPE (gloves, goggles) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Solvent optimization : DMAc enhances solubility of intermediates, while toluene improves extraction efficiency .

- Catalyst screening : Phosphoric acid (85% H₃PO₄) is critical for cyclization; alternative acids (e.g., polyphosphoric acid) may improve reaction rates.

- Temperature control : Maintaining 25–35°C during hydrazine-aldehyde coupling minimizes side reactions .

Q. What role does the chloro-hydroxybutyl side chain play in biological activity?

While direct data on this compound is limited, structurally related indole derivatives (e.g., 5-chloroindole-3-carboxylic acid analogs) exhibit activity in neuroscience and amyloid research. The chloro-hydroxybutyl group may enhance bioavailability by increasing hydrophilicity while maintaining membrane permeability .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C; melting points (if available) guide storage conditions .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects low-abundance byproducts (e.g., dechlorinated or oxidized derivatives) with high sensitivity.

- Column selection : Reverse-phase C18 columns resolve polar impurities; mobile phases with 0.1% formic acid improve peak symmetry .

Q. How can computational modeling predict reactivity or drug-likeness?

- Density Functional Theory (DFT) : Models electron distribution in the nitrile and chloro-hydroxybutyl groups to predict sites for electrophilic/nucleophilic attacks.

- ADMET prediction : Tools like MOE (Molecular Operating Environment) assess solubility, CYP450 interactions, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.